N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-iodo-4-methoxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves the condensation of an indole derivative with an appropriate aldehyde or ketone, followed by the reaction with a hydrazide. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules and as a reagent in various chemical reactions
Biology: It is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and inflammatory conditions
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE include other indole derivatives such as:
- N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(3-METHOXYPHENOXY)ACETOHYDRAZIDE
- N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE
Uniqueness
What sets N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(2-IODO-4-METHOXYPHENOXY)ACETOHYDRAZIDE apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the iodo and methoxy groups, in particular, can influence the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C18H16IN3O3 |
---|---|
Molecular Weight |
449.2 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-(2-iodo-4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C18H16IN3O3/c1-24-13-6-7-17(15(19)8-13)25-11-18(23)22-21-10-12-9-20-16-5-3-2-4-14(12)16/h2-10,20H,11H2,1H3,(H,22,23)/b21-10+ |
InChI Key |
CYULQDYKDAERAF-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CNC3=CC=CC=C32)I |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CNC3=CC=CC=C32)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.